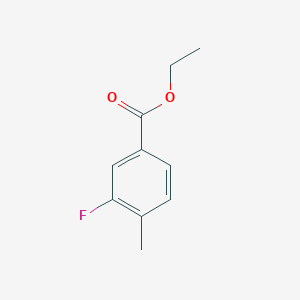

Ethyl 3-fluoro-4-methylbenzoate

Description

Ethyl 3-fluoro-4-methylbenzoate is an organic compound with the molecular formula C10H11FO2. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by an ethyl group, and the benzene ring is substituted with a fluorine atom at the 3-position and a methyl group at the 4-position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Properties

IUPAC Name |

ethyl 3-fluoro-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-3-13-10(12)8-5-4-7(2)9(11)6-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXAHBQYWMMITFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001022643 | |

| Record name | Ethyl 3-fluoro-4-methyl-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001022643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86239-00-1 | |

| Record name | Benzoic acid, 3-fluoro-4-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86239-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-fluoro-4-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 3-fluoro-4-methyl-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001022643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-fluoro-4-methylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-fluoro-4-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Suzuki-Miyaura coupling reaction, where 3-fluoro-4-methylphenylboronic acid is coupled with ethyl 4-bromobenzoate in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is performed under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the reactants .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization. Advanced techniques such as continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-4-methylbenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom in the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester can be hydrolyzed to 3-fluoro-4-methylbenzoic acid and ethanol in the presence of a strong acid or base.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiolates are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Hydrolysis: Hydrochloric acid or sodium hydroxide are used for acidic or basic hydrolysis, respectively.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives of this compound.

Reduction: 3-fluoro-4-methylbenzyl alcohol.

Hydrolysis: 3-fluoro-4-methylbenzoic acid and ethanol.

Scientific Research Applications

Ethyl 3-fluoro-4-methylbenzoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

Mechanism of Action

The mechanism of action of ethyl 3-fluoro-4-methylbenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. The fluorine atom in the benzene ring can enhance the compound’s binding affinity to molecular targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Ethyl 3-fluoro-4-methylbenzoate can be compared with other similar compounds such as:

Ethyl 4-methylbenzoate: Lacks the fluorine atom, resulting in different reactivity and binding properties.

Ethyl 3-chloro-4-methylbenzoate: Contains a chlorine atom instead of fluorine, which can alter its chemical behavior and biological activity.

Mthis compound: Has a methyl ester group instead of an ethyl ester, affecting its physical properties and reactivity.

The presence of the fluorine atom in this compound makes it unique, as fluorine can significantly influence the compound’s electronic properties and interactions with biological targets .

Biological Activity

Ethyl 3-fluoro-4-methylbenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, applications in research, and relevant case studies.

Target of Action

this compound primarily targets sodium ion channels in nerve membranes. This interaction is crucial for its proposed function as a local anesthetic.

Mode of Action

The compound binds to specific sites on sodium channels, disrupting the normal flow of sodium ions. This blockage prevents nerve impulses from propagating, leading to localized anesthesia.

Biochemical Pathways

The disruption of sodium ion flow has downstream effects on various biochemical pathways involved in nerve impulse conduction. This mechanism underlies its potential therapeutic applications.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its solubility and stability are influenced by environmental factors, which can affect distribution in biological systems. The compound is metabolized through hydrolysis to yield 3-fluoro-4-methylbenzoic acid and ethanol, among other products.

Applications in Scientific Research

This compound has diverse applications across various fields:

- Medicinal Chemistry : It serves as a precursor for synthesizing potential therapeutic agents, particularly those targeting inflammation and cancer.

- Biochemistry : The compound is utilized in studying enzyme-substrate interactions and as a probe in biochemical assays, enhancing our understanding of enzymatic processes.

- Agricultural Chemistry : It finds application in developing agrochemicals with improved efficacy and selectivity, contributing to sustainable agricultural practices.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Local Anesthetic Studies : Research demonstrated that this compound effectively inhibits sodium channels in vitro, providing insights into its potential use as a local anesthetic agent. In animal models, it exhibited significant pain relief comparable to established anesthetics.

- Anticancer Activity : A study explored the synthesis of derivatives based on this compound, revealing that some derivatives showed promising anticancer activity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis mediated by reactive oxygen species (ROS) generation .

- Enzyme Inhibition : Another research effort focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. This compound displayed competitive inhibition against certain targets, suggesting its potential role as a lead compound in drug development .

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.